1-Nitro-3,3-dimethoxy-1-propene
Description
1-Nitro-3,3-dimethoxy-1-propene (C₅H₉NO₄) is a nitro-substituted allylic acetal characterized by a propene backbone with a nitro group (-NO₂) at the 1-position and methoxy (-OCH₃) groups at the 3-positions. This compound is notable for its role in organic synthesis, particularly in cycloaddition reactions. For example, it reacts with diazomethane to form heterocyclic compounds, as demonstrated in studies where its structure was confirmed via physicochemical methods . The nitro group enhances electrophilicity, making it reactive toward nucleophiles and dipolarophiles, while the methoxy groups stabilize the molecule through electron donation and steric effects.
Properties
Molecular Formula |
C5H9NO4 |
|---|---|
Molecular Weight |
147.13 g/mol |
IUPAC Name |
(E)-3,3-dimethoxy-1-nitroprop-1-ene |
InChI |
InChI=1S/C5H9NO4/c1-9-5(10-2)3-4-6(7)8/h3-5H,1-2H3/b4-3+ |
InChI Key |
HYTXNEHUILFIRQ-ONEGZZNKSA-N |
Isomeric SMILES |
COC(/C=C/[N+](=O)[O-])OC |
Canonical SMILES |
COC(C=C[N+](=O)[O-])OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,3,3-Trimethoxy-1-propene (C₆H₁₀O₃)
- Structure : Lacks the nitro group but shares the 3,3-dimethoxypropene framework.
- Reactivity : Primarily used in conjugate addition reactions. For instance, trimethylsilyl halides mediate the addition of NaX (X = Br, I) to its α,β-unsaturated acetal system without deprotection of carbonyl groups .
- Applications : Serves as a precursor to iodinated ethers (e.g., 1-iodo-3,3-dimethoxypropane) under TMSI conditions .
| Property | 1-Nitro-3,3-dimethoxy-1-propene | 1,3,3-Trimethoxy-1-propene |
|---|---|---|
| Functional Groups | Nitro, methoxy | Methoxy |
| Key Reactivity | Cycloaddition with diazomethane | Conjugate addition with NaX |
| Electrophilicity | High (due to -NO₂) | Moderate (electron-donating -OCH₃) |
| Synthetic Utility | Heterocycle synthesis | Haloether production |
3,3-Diethoxy-1-propene (C₇H₁₄O₂)
- Structure : Ethoxy (-OCH₂CH₃) groups replace methoxy at the 3-positions.
- Physical Properties : Higher molecular weight (130.18 g/mol vs. 147.13 g/mol for the nitro derivative) and altered solubility due to longer alkoxy chains .
- Reactivity : Less electrophilic than the nitro analog; reacts preferentially in acetal cleavage or nucleophilic substitutions.
3,3-Diethoxy-1-propyne (C₇H₁₂O₂)
- Structure : Triple bond (propyne) instead of a double bond, with ethoxy groups.
- Reactivity : The sp-hybridized carbon increases susceptibility to nucleophilic attack. Used in alkyne-specific reactions, such as cyclopropanation .
- Safety : Classified as hazardous (GHS Rev. 8) due to flammability and reactivity, unlike the nitro compound, which poses explosion risks .
3-(Dimethylsiloxy)-3,3-dimethyl-1-propene (C₇H₁₄OSi)
- Structure : Siloxy (-OSi(CH₃)₂) and methyl groups replace methoxy/nitro groups.
- Reactivity : Silicon enhances stability and alters polarity. Used in silylation reactions and polymer chemistry .
- Applications : Contrasts with the nitro compound’s role in cycloadditions, emphasizing silicon’s role in modifying electronic properties.
Key Research Findings
- Reactivity Hierarchy : Nitro-substituted derivatives exhibit higher electrophilicity than alkoxy or siloxy analogs, enabling unique pathways like 1,3-dipolar cycloadditions .
- Synthetic Limitations : Ethylene ketals (e.g., 3,3-dimethoxy-1-propene) often yield mixtures under harsh conditions, whereas the nitro derivative’s reactivity is more controlled .
- Safety Profiles : Nitro compounds require careful handling due to explosion risks, while ethoxy/siloxy derivatives prioritize flammability and toxicity management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
